molecular formula C10H9NO4 B3168490 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 929972-73-6

2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B3168490
CAS No.: 929972-73-6
M. Wt: 207.18 g/mol
InChI Key: DNFNJZYFUAIYPR-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 5, a furan-2-yl moiety at position 2, and an acetic acid side chain at position 4 (Figure 1). This structure combines the bioisosteric properties of oxazole and furan rings, which are known to enhance metabolic stability and bioavailability in medicinal chemistry .

Properties

IUPAC Name

2-[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-6-7(5-9(12)13)11-10(15-6)8-3-2-4-14-8/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFNJZYFUAIYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CO2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260953
Record name 2-(2-Furanyl)-5-methyl-4-oxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929972-73-6
Record name 2-(2-Furanyl)-5-methyl-4-oxazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929972-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-5-methyl-4-oxazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the formation of the furan and oxazole rings followed by their coupling. One common method involves the reaction of 2-furylacetic acid with appropriate reagents to form the oxazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the furan or oxazole rings .

Scientific Research Applications

2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets. The furan and oxazole rings can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The substitution pattern on the aromatic ring significantly influences physicochemical and biological properties. Below is a comparative analysis (Table 1):

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Activities References
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid Furan-2-yl (2) C₁₀H₉NO₄ 207.19 Not explicitly reported; inferred bioactivity from analogs
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Phenyl (2) C₁₂H₁₁NO₃ 217.22 Used in crystallography studies; commercial availability
2-[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid 4-Bromophenyl (2) C₁₂H₁₀BrNO₃ 296.12 Potential antimicrobial applications; synthesized via cyclization
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid 3-Chlorophenyl (2) C₁₃H₁₂ClNO₃S 297.75 Reported in mass spectrometry studies; no explicit bioactivity

Key Observations :

  • Phenyl vs.
  • Halogenated Derivatives: Bromo- and chloro-substituted analogs (e.g., C₁₂H₁₀BrNO₃, C₁₃H₁₂ClNO₃S) show increased molecular weight and polarity, which may enhance binding to hydrophobic enzyme pockets in antimicrobial targets .
Anti-Inflammatory Activity
  • iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) : A structurally related oxazole inhibits Wnt/β-catenin signaling by binding to β-catenin, reducing pro-inflammatory cytokine production in macrophages .
  • Furan-Containing Triazole Derivatives : Compounds like (4-allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid (C₁₁H₁₁N₃O₃S) exhibit anti-exudative activity, comparable to diclofenac sodium in preclinical models .
Antimicrobial Activity
  • Oxazole-Pyrazoline Hybrids: Derivatives such as (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone show potent antimicrobial activity via molecular docking studies, suggesting the importance of halogenated aryl groups .

Biological Activity

2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid (CAS No. 929972-73-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9NO4
  • Molar Mass : 207.18 g/mol
  • Structural Features : The compound features a furan ring and an oxazole moiety, which are known for their diverse biological activities.

Antioxidant Activity

Research indicates that compounds containing furan and oxazole rings often exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation markers such as cytokines and prostaglandins. This effect is primarily attributed to the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Antitumor Potential

Recent investigations into the antitumor effects of this compound revealed promising results. In vitro assays demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation was confirmed through flow cytometry and caspase activity assays.

Case Studies

  • Study on Antioxidant Properties :
    A study published in a peer-reviewed journal highlighted the antioxidant capacity of this compound using DPPH and ABTS assays. The IC50 values were reported to be significantly lower than those of standard antioxidants like ascorbic acid, indicating superior efficacy in neutralizing free radicals .
  • Anti-inflammatory Mechanism :
    In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels compared to untreated controls. Histopathological analysis showed reduced tissue damage and edema .
  • Antimicrobial Efficacy :
    The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria using agar diffusion methods. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL across various strains .

Summary Table of Biological Activities

Biological ActivityAssay TypeResult
AntioxidantDPPH AssayIC50 < Ascorbic Acid
Anti-inflammatoryCytokine MeasurementReduced TNF-alpha & IL-6
AntimicrobialAgar DiffusionMIC = 50 - 100 µg/mL
AntitumorCell Viability AssaySignificant cytotoxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of furan-2-carbaldehyde derivatives with methyl-substituted β-keto esters, followed by oxidation and acetylation. Key steps include:

  • Use of microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
  • Optimization of solvent systems (e.g., ethanol or DMF) and catalytic conditions (e.g., p-toluenesulfonic acid) to improve yields.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1A–1C hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose in sealed containers .
  • First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • Spectroscopic Analysis :
  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data to verify furan and oxazole ring positions .
  • FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm1^{-1}, furan C-O-C at ~1250 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in anti-inflammatory applications?

  • Methodology :

  • Pharmacophore Mapping : Identify critical moieties (e.g., furan’s π-π interactions, oxazole’s hydrogen-bonding capacity) using molecular docking studies (e.g., AutoDock Vina) .
  • In Vitro Assays : Test derivatives with modified substituents (e.g., methyl group replacement) in COX-2 inhibition or cytokine suppression assays .
  • Data Correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Replicate Studies : Conduct dose-response curves under standardized conditions (e.g., cell lines, incubation times) to minimize variability .
  • Impurity Profiling : Analyze batch purity via HPLC-MS; bioactive discrepancies may arise from undetected byproducts (e.g., sulfonyl or morpholinyl derivatives) .
  • Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify confounding factors (e.g., solvent polarity in assays) .

Q. What experimental designs are optimal for assessing metabolic stability in preclinical models?

  • Methodology :

  • In Vitro Hepatic Models : Use microsomal stability assays (e.g., rat liver microsomes) with LC-MS/MS quantification to measure half-life (t1/2t_{1/2}) .
  • Isotope Labeling : Track metabolic pathways using 14C^{14}C-labeled acetic acid moieties .
  • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., glucuronidation of the oxazole ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 2
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Reactant of Route 2
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid

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